Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C10H8BrF3O2 and its molecular weight is 297.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
Synthesis of Methyl 4-(bromomethyl)benzoate : This compound is synthesized from methyl 4-methylbenzoate, with an optimized process achieving a yield of 90.5% (Bi Yun-mei, 2012).
Crystal Structure Analysis : Research comparing crystal structures of similar bromo–hydroxy–benzoic acid derivatives, including methyl 4-bromo-2-(methoxymethoxy)benzoate, contributes to the understanding of molecular interactions and structural properties (P. A. Suchetan et al., 2016).
Synthesis of Nilotinib : This compound is involved in the synthesis of Nilotinib, an antitumor agent. It demonstrates the compound's relevance in pharmaceutical synthesis (Wang Cong-zhan, 2009).
Chemical Reactions and Properties
Interaction with Sulfur Tetrafluoride : This research investigates the reaction of similar compounds with sulfur tetrafluoride, providing insights into chemical reactions and transformations (I. I. Gaidarzhy et al., 2020).
Synthesis of Heterocyclic Compounds : The compound is used in the synthesis of methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates, leading to new heterocyclic compounds (M. S. Yagodkina-Yakovenko et al., 2018).
Trifluoromethylation of Arenes and Heteroarenes : Utilized in reactions to produce trifluoromethyl-substituted phthalates or benzoates, showcasing its role in introducing trifluoromethyl groups into various structures (J. Volle & M. Schlosser, 2002).
Synthesis of Trifluoromethoxylated Aniline Derivatives : This is instrumental in the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, important in pharmaceutical and functional material development (Pengju Feng & Ming‐Yu Ngai, 2016).
Determination of Diastereoisomers : Used in the study of diastereoisomers, contributing to analytical chemistry techniques (L. Toribio et al., 2000).
Properties
IUPAC Name |
methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)6-3-2-4-8(7(6)5-11)10(12,13)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYWLNAELNNBMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591195 | |
Record name | Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346603-68-7 | |
Record name | Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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